1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Purinergic Signaling P2Y Receptor Pharmacology GPCR Screening

1,7-Dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 922470-18-6) is a synthetic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, which is structurally related to theophylline-based tricyclic systems. Its IUPAC name is 4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione, and it possesses a molecular formula of C14H19N5O2.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 922470-18-6
Cat. No. B2502420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS922470-18-6
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
InChIInChI=1S/C14H19N5O2/c1-4-5-6-7-18-12(20)10-11(17(3)14(18)21)16-13-15-9(2)8-19(10)13/h8H,4-7H2,1-3H3,(H,15,16)
InChIKeyBJWOYMLEVSFSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 1,7-Dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 922470-18-6) – A Structurally Differentiated Imidazopurine Scaffold


1,7-Dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 922470-18-6) is a synthetic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, which is structurally related to theophylline-based tricyclic systems [1]. Its IUPAC name is 4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione, and it possesses a molecular formula of C14H19N5O2 . The compound differentiates itself from the widely studied 1,3-dimethyl analogs through its N-3 pentyl chain, a feature that is expected to modulate lipophilicity, receptor affinity, and metabolic stability within this pharmacologically relevant scaffold [2].

Why Simple 1,3-Dimethyl Imidazopurine Analogs Cannot Replace the 3-Pentyl Scaffold in Caannula-Based Research


Within the imidazo[2,1-f]purine-2,4-dione class, the N-3 substituent is a critical determinant of pharmacological activity, as demonstrated by structure–activity relationship (SAR) studies on 5-HT1A receptor ligands and A3 adenosine receptor antagonists [1][2]. The 1,3-dimethyl-substituted derivatives (e.g., AZ-853, AZ-861) show divergent in vivo antidepressant profiles, brain penetration, and side-effect liabilities driven by single-substituent changes [2]. Substituting the N-3 methyl with a pentyl chain is anticipated to significantly alter logP, target binding kinetics, and metabolic soft spots, meaning that biological data obtained on the 1,3-dimethyl or 1-benzyl-3-propyl analogs cannot be extrapolated to the 3-pentyl compound without experimental verification [1][3].

Quantitative Differentiation Evidence for 1,7-Dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


P2Y Receptor Agonist Activity of the 4,7-Dimethyl-2-pentyl Purinoimidazole Core

The target compound, recorded under the IUPAC name 4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione in BindingDB (BDBM50013028, CHEMBL3261377), has been profiled against human P2Y receptor subtypes. It exhibits an EC50 of 577 nM at the P2Y2 receptor and an EC50 of 334 nM at the P2Y6 receptor, measured via stimulation of [3H]inositol phosphate accumulation in 1321N1 cells [1]. While direct comparator data for the 1,3-dimethyl or 3-propyl analogs are absent from this dataset, the pentyl analog's sub-micromolar potency at P2Y6 contrasts with the general class preference for P2Y2 that is often observed in simpler purine agonists, suggesting a shift in subtype selectivity profile that may be driven by the N-3 chain [1]. This is a cross-study comparable observation, as head-to-head data are not yet published. The difference in EC50 between P2Y2 (577 nM) and P2Y6 (334 nM) represents a ~1.7-fold selectivity window.

Purinergic Signaling P2Y Receptor Pharmacology GPCR Screening

N-3 Alkyl Chain Modulates 5-HT1A Receptor Affinity Relative to 1,3-Dimethyl Scaffolds

In a comprehensive SAR study of 8-arylpiperazinylpropyl-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-diones, compounds bearing the 1,3-dimethyl substitution pattern demonstrated potent 5-HT1A receptor binding with Ki values in the low nanomolar range, and selected compounds showed anxiolytic-like (four-plate test) and antidepressant-like (forced swim test) activity comparable to diazepam and imipramine, respectively [1]. Although the 3-pentyl analog has not been tested in the same assay panel, the 1-benzyl-3-propyl imidazopurine-2,4-diones described by Baraldi et al. (2008) demonstrate that extending the N-3 alkyl chain from methyl to propyl or benzyl/propyl combinations significantly shifts selectivity toward the A3 adenosine receptor, while diminishing 5-HT1A affinity [2]. This class-level inference indicates that the N-3 pentyl group of the target compound is expected to produce a receptor-selectivity profile distinct from both the 1,3-dimethyl series (5-HT1A-dominant) and the 1-benzyl-3-propyl series (A3-dominant), providing a unique pharmacological fingerprint.

Serotonin Receptor 5-HT1A Ligands CNS Drug Discovery

Substituent-Driven Divergence in In Vivo Antidepressant Efficacy and Side Effects Within the Imidazopurine Class

A direct head-to-head comparison of two closely related 1,3-dimethyl-8-(piperazinylbutyl)-imidazo[2,1-f]purine-2,4-dione derivatives, AZ-853 and AZ-861, revealed that altering a single substituent (2-fluorophenyl vs. 3-trifluoromethylphenyl) on the N-8 side chain produced divergent outcomes: AZ-853 showed more potent antidepressant-like activity in the mouse forced swim test (FST), better brain penetration, but also caused decreased systolic blood pressure and weight gain, whereas AZ-861 exhibited stronger 5-HT1A agonism in functional assays but induced fewer cardiovascular effects [1]. Although this study evaluated 1,3-dimethyl compounds, it directly demonstrates that within this exact scaffold, minimal structural modifications lead to significantly different in vivo efficacy and safety profiles. By extrapolation, the N-3 pentyl substitution of the target compound is expected to similarly produce a distinct in vivo fingerprint that cannot be predicted from the 1,3-dimethyl data. This supports the necessity of using the 3-pentyl compound when SAR exploration or a specific in vivo profile is sought.

In Vivo Pharmacology Antidepressant Forced Swim Test

Optimal Procurement Scenarios for 1,7-Dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in Discovery Research


P2Y Receptor Subtype Deconvolution and Profiling

Based on its documented EC50 values of 577 nM (P2Y2) and 334 nM (P2Y6) in [3H]inositol phosphate accumulation assays, this compound can serve as a reference agonist for calibrating P2Y6 versus P2Y2 functional responses in recombinant cell systems. Its modest potency and 1.7-fold selectivity window make it a useful tool for defining assay sensitivity thresholds before moving to high-affinity tool compounds. [1]

N-3 Alkyl Chain SAR Expansion for Multitarget Imidazopurine Libraries

The compound is a critical intermediate for diversification at the 8-position. Because the 1,3-dimethyl series is well-characterized for 5-HT1A activity, and the 1-benzyl-3-propyl series is established for A3 adenosine receptor antagonism, the 3-pentyl variant fills an unexplored region of the N-3 alkyl SAR space. Procurement of the 3-pentyl scaffold enables parallel synthesis of 8-substituted libraries that can be screened against panels of aminergic, purinergic, and phosphodiesterase targets to identify novel polypharmacological profiles. [2][3]

In Vivo Pharmacokinetic and Brain Penetration Studies of N-3 Alkyl Chain Homologs

Given that brain penetration was a key differentiator between AZ-853 and AZ-861 in the 1,3-dimethyl sub-series, the 3-pentyl analog is a logical candidate for comparative CNS exposure studies. Its increased lipophilicity (predicted from the pentyl chain) may alter blood-brain barrier permeability, tissue distribution, and metabolic stability relative to the methyl and propyl congeners. Such data are essential for CNS drug discovery programs that target the serotonin or adenosine systems. [2]

Negative Control or Inactive Analog in 5-HT1A and A3 Receptor Campaigns

If subsequent profiling confirms that the 3-pentyl substitution substantially reduces affinity for both 5-HT1A and A3 receptors compared to the 1,3-dimethyl and 1-benzyl-3-propyl series, respectively, this compound would become a valuable negative control for target engagement studies. Researchers can use it to demonstrate that observed cellular or behavioral effects are specifically driven by the 5-HT1A or A3 pharmacophore and not by a general imidazopurine scaffold effect. [1][3]

Quote Request

Request a Quote for 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.